3-Hydroxy-4-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-phenylazetidin-2-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is a four-membered lactam (β-lactam) with a hydroxyl group and a phenyl group attached to the azetidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Hydroxy-4-phenylazetidin-2-one involves the Staudinger reaction. This reaction typically involves the condensation of an imine with a ketene. For example, the reaction between hydrobenzamide and acetoxyacetyl chloride in the presence of a base can yield 3-acetoxy-4-phenylazetidin-2-one, which can then be hydrolyzed to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Staudinger reaction is commonly employed, and the process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the carbonyl group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-phenylazetidin-2-one.
Reduction: Formation of 3-hydroxy-4-phenylazetidin-2-ol.
Substitution: Formation of substituted phenyl derivatives, such as 3-hydroxy-4-(bromophenyl)azetidin-2-one.
Scientific Research Applications
3-Hydroxy-4-phenylazetidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound can inhibit the synthesis of bacterial cell walls by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
3-Acetoxy-4-phenylazetidin-2-one: A derivative with an acetoxy group instead of a hydroxyl group.
4-Phenylazetidin-2-one: Lacks the hydroxyl group present in 3-Hydroxy-4-phenylazetidin-2-one.
3-Hydroxy-4-(substituted phenyl)azetidin-2-ones: Variants with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-hydroxy-4-phenylazetidin-2-one |
InChI |
InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12) |
InChI Key |
FBZSDKXFQUKDLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.